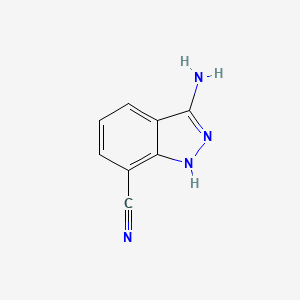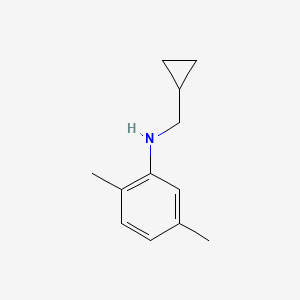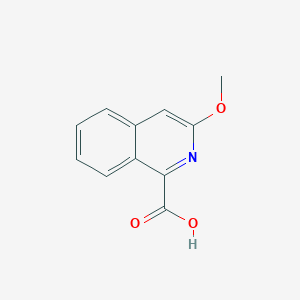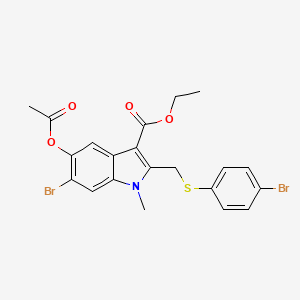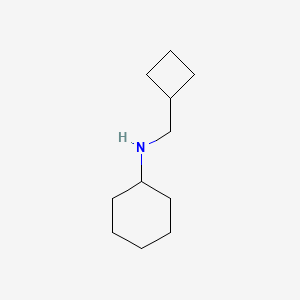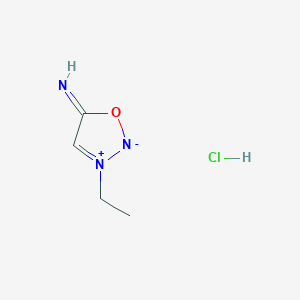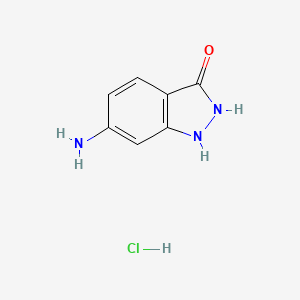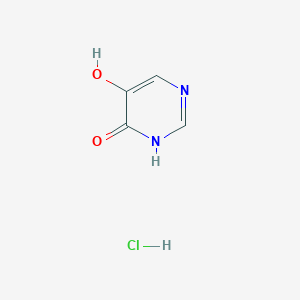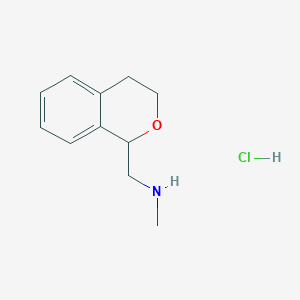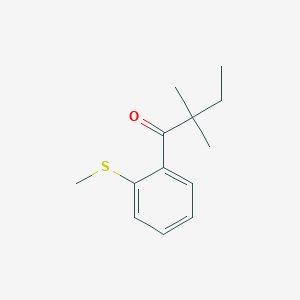
2,2-Dimethyl-2'-thiomethylbutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-2'-thiomethylbutyrophenone (DTMB) is an organic compound commonly used in the synthesis of organic compounds. It is a valuable tool in the synthesis of organic compounds due to its unique properties and its ability to react with a variety of other compounds. It is a versatile reagent and has been used in a variety of laboratory experiments, including the synthesis of pharmaceuticals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Photoinitiated Cross-linking Applications
2,2-Dimethyl-2'-thiomethylbutyrophenone has been studied for its role in the photoinitiated cross-linking of polymers. Lecamp et al. (2001) explored the thiol–ene cross-linking of a dimethacrylate polyether in the presence of a similar compound, 2,2-dimethyl-2-hydroxy acetophenone, revealing insights into the kinetics of the process and its dependence on variables like temperature, photoinitiator concentration, and ultraviolet light intensity (Lecamp et al., 2001).
Photocycloaddition Reactions
Margaretha et al. (2007) studied the photocycloaddition reactions of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a structurally related compound, with various substrates. Their findings contribute to understanding the regiospecificity and stereospecificity of these photocycloaddition reactions, which are fundamental in chemical synthesis and material science (Margaretha et al., 2007).
Applications in Organometallic Chemistry
Research by Donovalová et al. (1996) provides insights into the use of 1,4-Dimethyl-2,3-diphenylfulvene, a compound related to 2,2-Dimethyl-2'-thiomethylbutyrophenone, as a precursor in the synthesis of transition metal complexes. This has implications for the development of new materials and catalysts in organometallic chemistry (Donovalová et al., 1996).
Biodegradation of Related Compounds
Ji et al. (2019) focused on the biodegradation of 2,6-Dimethylphenol, a structurally similar compound, highlighting the potential of microbial degradation for environmental remediation. This research is significant for understanding the biodegradation pathways of similar compounds in nature (Ji et al., 2019).
Selective Cleavage of Ethers
Marković and Vogel (2004) investigated the selective cleavage of ethers, including compounds like 2,3-dimethylbut-2-en-1-yl ether, using diphenyldisulfone. This research contributes to the understanding of selective reactions in organic synthesis, which could be applicable to the manipulation of 2,2-Dimethyl-2'-thiomethylbutyrophenone and related compounds (Marković & Vogel, 2004).
Resolution of Enantiomers
Barderas and Duprat (1994) worked on the resolution of the enantiomers of β-dimethylaminobutyrophenone, a compound related to 2,2-Dimethyl-2'-thiomethylbutyrophenone. Their methodology in separating enantiomers can be insightful for similar compounds, especially in the context of chiral chemistry and pharmaceutical applications (Barderas & Duprat, 1994).
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(2-methylsulfanylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-5-13(2,3)12(14)10-8-6-7-9-11(10)15-4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAQAYJCAPMOCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642428 |
Source


|
| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2'-thiomethylbutyrophenone | |
CAS RN |
898765-28-1 |
Source


|
| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


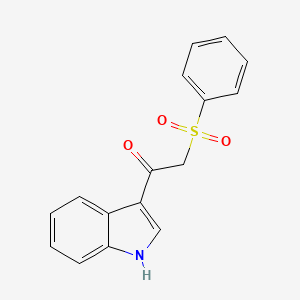
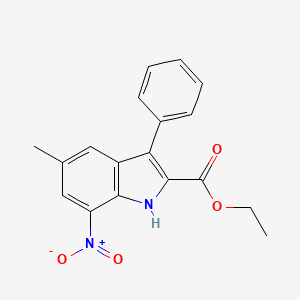
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)
